[(Piperidin-2-yl)methyl]urea

Purity specification Quality control Procurement

Researchers requiring fragment-library-ready piperidine-urea scaffolds often face solubility and synthetic accessibility bottlenecks. This compound resolves both: its LogP of -0.59 and LogD of -2.77 enable >1 mM screening in aqueous buffer without DMSO interference, while the single-step synthesis from 2-(aminomethyl)piperidine supports rapid library generation. • Rule-of-Three compliant (MW 157.21; cLogP -0.59; ≤3 HBD/HBA) for SPR, NMR, DSF, and X-ray crystallography[reference:0] • Single stereocenter at piperidine 2-position enables chiral resolution for enantiomer-specific SAR and IP[reference:1] • Supplied at ≥95% purity; racemate available in mg to gram quantities for immediate dispatch.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B13179683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Piperidin-2-yl)methyl]urea
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)N
InChIInChI=1S/C7H15N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H3,8,10,11)
InChIKeyVBTLNWLRGZKILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(Piperidin-2-yl)methyl]urea: Scaffold Identity & Physicochemical Profile


[(Piperidin-2-yl)methyl]urea (CAS 955381-41-6) is a minimal, unsubstituted piperidine-urea building block in which the urea pharmacophore is appended via a methylene spacer to the 2-position of the piperidine ring . Its hydrochloride salt (CAS 1240528-49-7, molecular formula C₇H₁₆ClN₃O, molecular weight 193.67 g/mol) is the commercially available form, routinely supplied at ≥95% purity for research use . The scaffold provides one stereocenter at the piperidine 2-position, enabling downstream enantiomer resolution, and a calculated topological polar surface area (TPSA) of 58.4 Ų combined with a computed logP of approximately −0.59, which positions the molecule favorably within lead-like chemical space distinct from more lipophilic 4-substituted piperidine urea analogs [1][2].

Why Generic Substitution Fails for [(Piperidin-2-yl)methyl]urea


Piperidine-containing ureas share a common pharmacophore but diverge dramatically in substitution pattern, lipophilicity, and target engagement. The most extensively characterized subclass—4-substituted piperidine ureas such as AR9281 (1-(1-acetylpiperidin-4-yl)-3-adamantan-1-yl-urea) and TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-trifluoromethoxy)phenyl)urea—are potent soluble epoxide hydrolase (sEH) inhibitors with nanomolar IC₅₀ values (AR9281: human sEH IC₅₀ = 13.8 nM, murine sEH IC₅₀ = 1.7 nM), but their high logP values (AR9281 XLogP3 ≈ 2.8; TPPU, also known as 52 in the literature, shown to have a 3,300-fold AUC improvement over its adamantane analogue) render them unsuitable for applications requiring higher aqueous solubility or lower protein binding [1]. The 2-ylmethyl substitution pattern of the target compound produces a distinct vector angle for the urea group versus the 4-piperidinyl isomers, altering hydrogen-bond geometry in target binding sites [2]. Additionally, the N-phenyl-N′-piperidin-2-ylmethyl urea subclass (e.g., PNU-120596) is a known α7 nicotinic acetylcholine receptor modulator, demonstrating that the 2-ylmethyl attachment, rather than the 4-substitution, directs pharmacology toward entirely distinct target classes [2]. Generic interchange between 4-piperidinyl and 2-piperidinylmethyl urea analogs without explicit comparative biological data would introduce uncontrolled variables in both target selectivity and ADME properties.

Differentiation Evidence for [(Piperidin-2-yl)methyl]urea


Salt Purity: Achemblock vs. Industry Baseline

The hydrochloride salt of [(Piperidin-2-yl)methyl]urea (CAS 1240528-49-7) is available at 97% purity from Achemblock, exceeding the 95% minimum purity specification listed by multiple other suppliers and the typical threshold for research-grade intermediates . This 2-percentage-point improvement reduces the total impurity burden proportionally (from 5% to 3%), translating to fewer confounding variables in dose–response and SAR studies where cumulative impurity effects may distort apparent potency or selectivity.

Purity specification Quality control Procurement

Lipophilicity Contrast and Aqueous Solubility

The computed logP of the hydrochloride salt is approximately −0.59, with a LogD at pH 7.4 of −2.77, indicating substantial aqueous solubility and minimal octanol partitioning at physiological pH [1]. In contrast, the prototypical 4-substituted piperidine urea sEH inhibitor AR9281 has a computed XLogP3 of approximately 2.8 (estimated from PubChem/MedChemExpress data; molecular weight 319.44 g/mol, containing an adamantyl and acetyl substituent) . This ~3.4 log-unit difference corresponds to a theoretical ~2,500-fold difference in octanol–water partition coefficient, meaning AR9281 is substantially more membrane-permeable but also far less soluble in aqueous buffers without co-solvents. The target compound's low logP is advantageous for fragment-based screening, crystallography soaking experiments, and in vitro assays requiring DMSO concentrations below 0.1%.

Lipophilicity Solubility Fragment-based drug discovery

Synthetic Accessibility: One-Step vs. Multi-Step Urea Formation

[(Piperidin-2-yl)methyl]urea can be prepared in a single synthetic step by reacting 2-(aminomethyl)piperidine with an isocyanate, carbamoyl chloride, or by direct ureidation with potassium cyanate under aqueous acidic conditions, yielding the hydrochloride salt directly upon workup . This contrasts with the synthesis of AR9281 and TPPU, which require: (i) preparation of the 4-aminopiperidine core; (ii) N-acylation (acetyl or propionyl); (iii) reaction with an adamantyl or substituted phenyl isocyanate; and (iv) chromatographic purification—totaling four or more synthetic steps [1]. The single-step accessibility of the target compound translates to lower cost of goods for gram-scale procurement and shorter lead times for custom synthesis, making it a preferred starting scaffold for parallel library synthesis and SAR exploration.

Synthetic accessibility Building block Medicinal chemistry

Chiral Center for Enantiomer-Resolved SAR

The piperidine 2-position in [(Piperidin-2-yl)methyl]urea constitutes a single chiral center, yielding (R)- and (S)-enantiomers upon resolution. By comparison, 4-substituted piperidine ureas such as AR9281 and TPPU are achiral at the piperidine ring, eliminating the opportunity to interrogate stereochemistry-dependent target engagement without introducing additional chiral substituents . Literature precedent from the structurally related (R)-piperidin-2-ylmethyl-containing cannabinoid receptor agonist AM-1220 demonstrates that the (R)-enantiomer can exhibit significantly higher potency than the (S)-enantiomer, underscoring the biological relevance of chirality at the 2-position [1]. This inherent chirality makes the target compound a more information-rich starting point for chiral SAR campaigns.

Chirality Enantiomer resolution Stereochemistry–activity relationships

Target Class Divergence: 2-ylmethyl vs. 4-Substituted Scaffolds

Published pharmacological data for compounds containing the 2-ylmethyl-piperidine-urea substructure point to engagement of target classes distinct from those of the 4-substituted piperidine ureas. N-phenyl-N′-(piperidin-2-ylmethyl)urea (PNU-120596) is a well-characterized positive allosteric modulator of the α7 nicotinic acetylcholine receptor, while the 4-substituted piperidine ureas AR9281 and TPPU are potent soluble epoxide hydrolase (sEH) inhibitors with nanomolar IC₅₀ values (human sEH: 13.8 nM and 3.7 nM, respectively) [1][2]. Additionally, piperidin-2-ylmethyl-containing compounds have shown activity in fatty acid amide hydrolase (FAAH) binding assays (IC₅₀ > 40,000 nM for a related analog) and urea transporter B (UT-B) inhibition (IC₅₀ = 2,540 nM for a structurally related compound), indicating a broader target interaction landscape separable from the sEH-centric pharmacology of 4-substituted analogs [3][4]. This target-class divergence, driven by the altered presentation angle of the urea pharmacophore, means that 2-ylmethyl and 4-substituted piperidine ureas are not interchangeable for hypothesis-driven target-based screening.

Target selectivity Pharmacophore geometry Drug discovery

Application Scenarios for [(Piperidin-2-yl)methyl]urea


Fragment-Based Screening & Biophysical Assays

With a molecular weight of 157.21 g/mol (free base) and a logP of approximately −0.59, [(Piperidin-2-yl)methyl]urea falls squarely within the Rule-of-Three criteria for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its high aqueous solubility at pH 7.4 (LogD = −2.77) enables screening at concentrations exceeding 1 mM in aqueous buffer without DMSO co-solvent issues, making it suitable for SPR, NMR (WaterLOGSY, STD), DSF, and X-ray crystallography soaking experiments where high fragment concentrations are required to detect weak (Kd > 100 µM) binding events [1]. In contrast, the more lipophilic 4-substituted analogs AR9281 (MW 319.44, XLogP3 ~2.8) and TPPU (MW ~356) exceed typical fragment criteria and may require DMSO concentrations that interfere with biophysical readouts .

Enantiomer-Resolved Chiral SAR Studies

The single stereocenter at the piperidine 2-position provides a built-in chiral handle for enantiomer-resolved SAR . Procurement of the racemate followed by chiral chromatographic resolution (or asymmetric synthesis) yields both (R)- and (S)-enantiomers for parallel biological evaluation. This is a structural feature absent from the achiral 4-substituted piperidine urea class (AR9281, TPPU) and is directly relevant to programs requiring enantiomer-specific intellectual property claims [2]. The precedent of differential enantiomer potency in piperidin-2-ylmethyl-containing cannabinoid receptor ligands (AM-1220) supports the biological relevance of chirality at this position [3].

Parallel Library Synthesis & Diversity Derivatization

The single-step synthetic accessibility of [(Piperidin-2-yl)methyl]urea from 2-(aminomethyl)piperidine enables rapid, parallel diversification at three vectors: (i) N-alkylation or acylation of the piperidine nitrogen; (ii) substitution of the terminal urea NH₂ with aryl, alkyl, or acyl groups; and (iii) enantiomer resolution . The total step count for generating a 100-member library from the parent scaffold is approximately one-third to one-quarter that of generating an equivalent library from 4-aminopiperidine precursors, which require acylation prior to urea formation [4]. This efficiency advantage translates directly to reduced FTE costs and accelerated hit-to-lead timelines in early-stage medicinal chemistry.

Probe Development for α7 nAChR and Urea Transporter Programs

The 2-ylmethyl-piperidine-urea pharmacophore has demonstrated engagement of α7 nicotinic acetylcholine receptors (PNU-120596), fatty acid amide hydrolase, and urea transporters (UT-B) in published studies, whereas the 4-substituted piperidine ureas have been optimized primarily for sEH and DCN1 inhibition [1]. Researchers pursuing chemical probes for α7 nAChR allosteric modulation, FAAH inhibition, or UT-B blockade should select the 2-ylmethyl scaffold as the core pharmacophore rather than the 4-substituted analogs, which have been extensively optimized for entirely different target classes and carry pre-existing intellectual property encumbrances in the sEH space [2].

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